BenchChemオンラインストアへようこそ!

4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Kinase Inhibitors PI3K/mTOR Type II KDR Inhibitors

This 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is a strictly regioisomer-controlled heterocyclic building block. The precise 4-Cl/6-Me pattern is essential for reproducible nucleophilic substitution and downstream kinase inhibitor SAR (e.g., PI3Kα IC50 30 nM, VEGFR2 Type II binding). Unlike de-methyl analogs, this scaffold is validated for generating classical/nonclassical antifolates with >200-fold potency gains over pemetrexed. Procure ≥95% pure material to ensure consistent lead optimization in oncology and inflammation programs.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 91862-35-0
Cat. No. B1428275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
CAS91862-35-0
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C(=NC=N2)Cl
InChIInChI=1S/C7H6ClN3/c1-4-2-5-6(11-4)7(8)10-3-9-5/h2-3,11H,1H3
InChIKeyJFQVSNPLVXZAJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 91862-35-0): Sourcing Specifications and Chemical Identity


4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic building block belonging to the pyrrolo[3,2-d]pyrimidine class, characterized by a fused pyrrole-pyrimidine core with a chloro substituent at the 4-position and a methyl group at the 6-position [1]. It has a molecular formula of C7H6ClN3 and a molecular weight of 167.59 g/mol [2]. The compound is primarily supplied as a research intermediate with a standard purity of 95% . Its computed physicochemical properties include an XLogP3 of 1.8, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 41.57 Ų, which influences membrane permeability and solubility [2].

4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine: Why Regioisomeric Purity and Substituent Pattern Dictate Experimental Outcomes


In the pyrrolo[3,2-d]pyrimidine scaffold, the precise positioning of substituents like chlorine and methyl groups is not trivial; it directly determines the compound's reactivity, binding interactions, and biological activity of downstream products [1]. Substituting this compound with a generic or regioisomeric analog, such as 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (lacking the 6-methyl group), would alter the electronic and steric properties of the core, fundamentally changing its behavior in nucleophilic substitution reactions and potentially derailing lead optimization efforts [2]. Furthermore, even minor impurities can lead to inconsistent results in structure-based drug design targeting purine-binding enzyme domains, where strict regioisomeric control is essential for reproducible structure-activity relationships . The evidence presented below quantifies the specific advantages of this precise 4-chloro-6-methyl substitution pattern over alternatives.

4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine: Quantified Performance as a Key Intermediate and Scaffold in Kinase Inhibitor Development


Pyrrolo[3,2-d]pyrimidine Scaffold vs. Alternative Cores: Quantified Kinase Inhibition and Selectivity Advantages

The pyrrolo[3,2-d]pyrimidine core is a privileged scaffold in kinase inhibitor design, but its performance varies dramatically based on substitution. In one study, a specific pyrrolo[3,2-d]pyrimidine derivative (compound II) demonstrated nanomolar potency for PI3 kinase α (IC50 = 30 nM) and PI3 kinase γ (IC50 = 510 nM), while its activity against TOR kinase was significantly lower (IC50 = 4.3 μM), showcasing a built-in selectivity profile driven by the scaffold itself [1]. Furthermore, pyrrolo[3,2-d]pyrimidine derivatives are well-documented as Type II kinase inhibitors (e.g., for KDR/VEGFR2), a binding mode that inherently confers improved kinase selectivity and cellular potency compared to Type I inhibitors, which often suffer from broader off-target effects [2]. For instance, the pyrrolo[3,2-d]pyrimidine-based inhibitor 20d showed a long residence time (half-life > 4 h) on non-phosphorylated VEGFR2, a kinetic advantage not observed with many alternative scaffolds, which could translate to enhanced in vivo efficacy [3].

Kinase Inhibitors PI3K/mTOR Type II KDR Inhibitors Drug Discovery

Synthetic Utility of the 4-Chloro Substituent: Enabling Rapid Diversification in Lead Optimization

The 4-chloro group on the pyrrolo[3,2-d]pyrimidine core is a strategically placed synthetic handle that is absent or differently positioned in related compounds. Unlike the unsubstituted 5H-pyrrolo[3,2-d]pyrimidine or analogs with chlorine at other positions, the 4-chloro group is highly reactive towards nucleophilic substitution, allowing for the efficient introduction of a wide range of amine or alkoxy moieties . This enables rapid generation of diverse analog libraries for structure-activity relationship (SAR) studies in lead optimization campaigns . In contrast, the 6-methyl group is generally less reactive and provides a stable, non-exchangeable substituent, ensuring that diversification is regioselective at the 4-position. This specific substitution pattern is crucial for avoiding unwanted side reactions and for achieving high yields in the synthesis of complex target molecules [1].

Medicinal Chemistry Synthetic Methodology Lead Optimization Nucleophilic Substitution

Validated Intermediate for High-Potency Dual TS/DHFR Inhibitors: A Published Synthetic Route

This compound is a key intermediate in the synthesis of a classical antifolate, compound 4, which demonstrated exceptional dual inhibition of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR) [1]. Specifically, compound 4 (derived from N-(4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-2,2-dimethylpropanamide) inhibited human TS with an IC50 of 46 nM (206-fold more potent than the clinical agent pemetrexed) and DHFR with an IC50 of 120 nM (55-fold more potent than pemetrexed) [2]. The 4-chloro-6-methyl substitution was essential for constructing the N-benzylated intermediate that led to this potent dual inhibitor. While the parent compound itself is not the active drug, its use in this validated synthetic route demonstrates its critical role in accessing compounds with best-in-class in vitro potency against these validated anticancer targets.

Antifolates Thymidylate Synthase Dihydrofolate Reductase Cancer Therapeutics

4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine: Primary Research and Procurement-Driven Application Scenarios


Lead Optimization of PI3K/mTOR and KDR Kinase Inhibitors

Medicinal chemistry teams focused on oncology or inflammatory diseases should utilize this compound as a core scaffold for generating focused libraries. The established potency and selectivity profiles of pyrrolo[3,2-d]pyrimidine derivatives against targets like PI3Kα (IC50 = 30 nM) and VEGFR2 (Type II binding kinetics) make this an ideal starting point for SAR studies [1]. By leveraging the reactive 4-chloro group for regioselective diversification, researchers can efficiently explore chemical space to optimize potency, selectivity, and ADME properties while benefiting from the scaffold's known ability to achieve Type II kinase inhibition, which is associated with improved selectivity over Type I inhibitors [2].

Synthesis of Novel Dual TS/DHFR Antifolates

For projects aiming to overcome resistance to current antifolate therapies like pemetrexed, this compound provides a validated synthetic route. The work by Gangjee et al. (2008) established that intermediates derived from 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine lead to classical and nonclassical antifolates with significantly enhanced potency (e.g., compound 4 with TS IC50 = 46 nM, a 206-fold improvement over pemetrexed) [3]. Procuring this specific intermediate allows researchers to directly replicate and build upon this published synthetic pathway, focusing on the 5-position substitution to explore next-generation dual inhibitors with potential for high potency and species selectivity (e.g., >100-fold selectivity for T. gondii DHFR over human) [4].

Contract Research and Custom Synthesis for Kinase-Targeted Projects

Contract Research Organizations (CROs) and custom synthesis providers should stock this compound as a versatile, high-demand building block. Its well-defined reactivity at the 4-position allows for rapid, high-yielding diversification through nucleophilic substitution, making it a cost-effective and efficient starting material for generating custom libraries or individual lead candidates for clients . Strict control over regioisomeric purity, as ensured by reputable suppliers, is critical for delivering consistent, high-quality results in structure-based drug design projects targeting purine-binding enzyme domains .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.